molecular formula C19H20Cl2N2O4 B244805 3,5-dichloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methoxybenzamide

3,5-dichloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methoxybenzamide

Cat. No. B244805
M. Wt: 411.3 g/mol
InChI Key: KNVWBPPHLUPXMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dichloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methoxybenzamide, also known as BAY 43-9006, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. This compound was first synthesized by Bayer AG in 1999 and has since been extensively studied for its pharmacological properties.

Mechanism of Action

3,5-dichloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methoxybenzamide 43-9006 exerts its pharmacological effects by inhibiting the activity of several protein kinases, including RAF, MEK, and VEGFR. These kinases play a crucial role in the regulation of cell growth and proliferation, and their dysregulation is commonly observed in cancer cells. By inhibiting these kinases, 3,5-dichloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methoxybenzamide 43-9006 can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
3,5-dichloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methoxybenzamide 43-9006 has been shown to have several biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit angiogenesis, and prevent the growth and spread of tumors. This compound has also been shown to have anti-inflammatory effects and can modulate the immune response.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3,5-dichloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methoxybenzamide 43-9006 is its ability to inhibit multiple signaling pathways involved in tumor growth and angiogenesis. This makes it a promising candidate for the treatment of various types of cancer. However, like any other chemical compound, 3,5-dichloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methoxybenzamide 43-9006 also has some limitations. It can have off-target effects, which may lead to unwanted side effects. Additionally, its efficacy may vary depending on the type of cancer and the stage of the disease.

Future Directions

There are several future directions for the research on 3,5-dichloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methoxybenzamide 43-9006. One area of interest is the development of more potent and selective inhibitors of the RAF/MEK/ERK pathway. Another area of research is the identification of biomarkers that can predict the response to 3,5-dichloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methoxybenzamide 43-9006 treatment. Additionally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of this compound in various types of cancer.

Synthesis Methods

The synthesis of 3,5-dichloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methoxybenzamide 43-9006 involves several steps, including the reaction of 3,5-dichloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-(isobutyrylamino)-3-methoxyaniline to obtain the desired compound. The purity of the final product is confirmed using various analytical techniques, such as NMR spectroscopy and high-performance liquid chromatography.

Scientific Research Applications

3,5-dichloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methoxybenzamide 43-9006 has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit several key signaling pathways involved in tumor growth and angiogenesis, including the RAF/MEK/ERK and VEGF/VEGFR pathways. This compound has also been shown to induce apoptosis in cancer cells and inhibit their proliferation.

properties

Molecular Formula

C19H20Cl2N2O4

Molecular Weight

411.3 g/mol

IUPAC Name

3,5-dichloro-2-methoxy-N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]benzamide

InChI

InChI=1S/C19H20Cl2N2O4/c1-10(2)18(24)23-15-6-5-12(9-16(15)26-3)22-19(25)13-7-11(20)8-14(21)17(13)27-4/h5-10H,1-4H3,(H,22,25)(H,23,24)

InChI Key

KNVWBPPHLUPXMZ-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC(=CC(=C2OC)Cl)Cl)OC

Canonical SMILES

CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C2=C(C(=CC(=C2)Cl)Cl)OC)OC

Origin of Product

United States

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